molecular formula C19H18ClN3 B6347981 4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine CAS No. 1354919-27-9

4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine

Cat. No.: B6347981
CAS No.: 1354919-27-9
M. Wt: 323.8 g/mol
InChI Key: DGWXSBHCQFUMHT-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chlorophenyl group and a 4-(propan-2-yl)phenyl group

Preparation Methods

The synthesis of 4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate undergoes cyclization with guanidine to yield the desired pyrimidine derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the pyrimidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to partially or fully reduced pyrimidine derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:

    4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine: Similar structure but lacks the propan-2-yl group, which may affect its biological activity and chemical reactivity.

    4-(4-Methylphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(4-propan-2-ylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3/c1-12(2)13-3-5-14(6-4-13)17-11-18(23-19(21)22-17)15-7-9-16(20)10-8-15/h3-12H,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWXSBHCQFUMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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